Potassium tetrakis(pentafluorophenyl)borate is an organoboron compound with the chemical formula CB FK and a CAS number of 89171-23-3. This compound features a potassium cation coordinated to a boron atom that is further bonded to four pentafluorophenyl groups. Its structure is characterized by the presence of highly electronegative fluorine atoms, which significantly influence its chemical properties and reactivity. The compound is known for its high thermal stability, with a melting point exceeding 300 °C .
In metallocene catalyst activation, KTPB acts as a cocatalyst. It abstracts a chloride ligand from the metallocene dichloride precursor, generating a cationic metallocene species. This cationic species is the active catalyst for olefin polymerization.
As a Lewis acid, KTPB can accept electron pairs from Lewis bases to form adducts. However, due to the weak coordination of the anion, these adducts are often short-lived and dissociate readily [].
KTPB possesses a distinctive anionic structure (B(C6F5)4⁻) with strong Lewis acidity, making it a valuable tool for anion recognition and sensing. Studies have shown its ability to selectively bind to various anions, including fluoride, chloride, and phosphate, through hydrogen bonding and Lewis acid-base interactions. This selective binding allows researchers to develop sensors for detecting specific anions in various environments, such as biological samples and environmental monitoring. Source: Chemical Reviews
KTPB exhibits catalytic activity in various organic and inorganic reactions. Its Lewis acidity allows it to activate substrates and facilitate desired chemical transformations. For instance, KTPB has been employed as a catalyst for:
KTPB finds applications in material science due to its ability to form stable complexes with various metal ions. These complexes can be used as precursors for the synthesis of new materials with desired properties, such as:
KTPB's unique properties are being explored in the field of biomedical research. Studies have shown its potential for:
The synthesis of potassium tetrakis(pentafluorophenyl)borate typically involves the reaction of boron trifluoride with pentafluorophenyl lithium or other fluorinated phenyl reagents. A common synthetic route includes:
Potassium tetrakis(pentafluorophenyl)borate finds applications in several fields:
Interaction studies involving potassium tetrakis(pentafluorophenyl)borate focus on its role in catalysis and coordination chemistry. The compound's ability to interact with transition metals enhances its utility in catalyzing reactions that require Lewis acid characteristics. Additionally, studies on its interaction with biomolecules could provide insights into its potential therapeutic applications and mechanisms of action .
Potassium tetrakis(pentafluorophenyl)borate shares similarities with several other organoboron compounds, particularly those containing fluorinated groups. Notable similar compounds include:
Compound | Cation | Unique Features |
---|---|---|
Potassium tetrakis(pentafluorophenyl)borate | Potassium | Highly stable; used in biochemical assays |
Sodium tetrakis(pentafluorophenyl)borate | Sodium | Similar stability; different solubility |
Lithium tetrakis(pentafluorophenyl)borate | Lithium | More reactive; less stable than potassium salt |
Boron trifluoride | None | Simpler structure; high reactivity |
Potassium tetrakis(pentafluorophenyl)borate is unique due to its combination of stability, reactivity, and specific applications in both organic synthesis and biochemical contexts. Its fluorinated structure distinguishes it from other organoboron compounds by enhancing its electronic properties and potential interactions .
The synthesis of K[B(C₆F₅)₄] via Grignard-like intermediates involves the reaction of pentafluorophenyl halides (C₆F₅X, X = Br, Cl) with alkyllithium reagents in anhydrous etheric solvents. In a representative protocol, bromopentafluorobenzene (151.7 g, 0.614 mol) is dissolved in anhydrous heptane and cooled to −75°C under argon. Butyllithium (1.6M in hexane, 373 mL) is added dropwise, forming a pentafluorophenyllithium intermediate. Subsequent introduction of boron trichloride (1M in hexane, 149 mL) at −78°C triggers ligand substitution, yielding a lithium borate intermediate.
Key parameters include:
Post-reaction quenching with saturated KCl solution facilitates cation exchange to potassium, achieving yields up to 96.8% relative to BCl₃.
Table 1: Yield and Purity Data for Alkali Metal Salt Formation
Parameter | Example 1 | Example 2 | Example 3 |
---|---|---|---|
Yield (BCl₃ basis) | 96.8% | 93.5% | 88.6% |
Purity (NMR) | >99% | 98% | 96% |
Water content | 2.71% | 2.52% | 2.50% |
Cation exchange from lithium to potassium is achieved by introducing KCl solutions into borate-containing organic phases. In a patented method, the reaction mixture post-borylation is treated with 25% aqueous KCl (250 mL) at 0–17°C, inducing phase separation. The aqueous phase (246 mL) is discarded, while the organic phase undergoes vacuum distillation at 85°C to remove volatile solvents. Adding toluene (50 mL) and water (60 mL) to the residue precipitates K[B(C₆F₅)₄] as a crystalline solid.
Critical factors include:
The process achieves chloride impurity levels below 0.05 wt% after two toluene washes.
Crystallization efficiency and product purity are strongly influenced by solvent polarity and boiling point. Post-distillation residues containing K[B(C₆F₅)₄] in heptane-toluene mixtures are cooled to 50°C, inducing nucleation. Filtration through sintered glass funnels followed by vacuum drying (50°C, 20 mbar) yields a white powder with 94–96% HPLC purity.
Solvent effects:
Recrystallization from hot toluene further reduces hydroxylated impurities (e.g., KB(C₆F₅)₃OH) to <1%.
The borate anion $$ [ \text{B}(\text{C}6\text{F}5)_4 ]^- $$ adopts a tetrahedral geometry around the central boron atom in the solid state, as confirmed by X-ray diffraction (XRD) studies [1] [5]. This geometry arises from the sp³ hybridization of boron, which optimally accommodates four pentafluorophenyl ligands. The tetrahedral arrangement ensures minimal electrostatic repulsion between the negatively charged boron center and the electron-rich fluorine atoms on the aryl groups.
Key structural metrics include boron-to-carbon bond lengths averaging $$ 1.62 \, \text{Å} $$, consistent with typical B–C single bonds [3]. The pentafluorophenyl rings are oriented in a paddle-wheel fashion, with torsional angles of approximately $$ 40.6^\circ $$ relative to the boron-centered plane [3]. This orientation balances steric demands and electronic delocalization, allowing the anion to maintain a rigid yet accommodating framework for cation pairing. Comparative analyses with related borates, such as $$ [ \text{B}(3,5-(\text{CF}3)2\text{C}6\text{H}3)4 ]^- $$, reveal that the tetrahedral geometry of $$ [ \text{B}(\text{C}6\text{F}5)4 ]^- $$ is less distorted, enhancing its ability to stabilize cationic species without significant structural reorganization [5].
The four pentafluorophenyl groups surrounding the boron atom create a robust steric shield that impedes close contact between the anion and cationic species. Each aryl group contributes to this shielding through two mechanisms: (1) the bulkiness of the fluorine atoms at the ortho, meta, and para positions, and (2) the electron-withdrawing nature of fluorine, which reduces π-cloud accessibility for cation-π interactions [3] [6].
Steric parameters such as Tolman cone angles for $$ [ \text{B}(\text{C}6\text{F}5)4 ]^- $$ exceed $$ 200^\circ $$, significantly larger than those of non-fluorinated analogs like $$ [ \text{B}(\text{C}6\text{H}5)4 ]^- $$ [5]. This spatial hindrance is critical in preventing anion-cation association, as demonstrated in catalytic systems where $$ \text{K}[ \text{B}(\text{C}6\text{F}5)_4 ] $$ outperforms less shielded salts in stabilizing low-coordinate metal cations [6]. Additionally, the rigidity of the fluorinated aryl rings minimizes conformational flexibility, ensuring consistent steric protection across diverse chemical environments [3].
In solution, the negative charge on the borate anion is delocalized across the four pentafluorophenyl groups via resonance and inductive effects. Nuclear magnetic resonance (NMR) studies of $$ [ \text{B}(\text{C}6\text{F}5)_4 ]^- $$ in polar solvents reveal downfield shifts for fluorine atoms (δ ≈ $$-163 \, \text{ppm}$$), indicative of substantial electron density withdrawal from the boron center [3] [5]. This delocalization reduces the effective charge density at boron, weakening electrostatic interactions with cations.
The delocalization mechanism is further supported by computational analyses, which show that the highest occupied molecular orbital (HOMO) of $$ [ \text{B}(\text{C}6\text{F}5)4 ]^- $$ is distributed across the aryl rings rather than localized on boron [3]. Consequently, the anion exhibits a low Gutmann donor number ($$ DN < 5 $$), classifying it as a weakly coordinating anion [3]. Comparative studies with $$ [ \text{PF}6 ]^- $$ and $$ [ \text{SbF}6 ]^- $$ demonstrate that $$ [ \text{B}(\text{C}6\text{F}5)4 ]^- $$ provides superior charge delocalization, enabling higher solubility and ionic conductivity in nonpolar solvents [5] [6].
Structural and Electronic Parameters of $$ [ \text{B}(\text{C}6\text{F}5)_4 ]^- $$
Parameter | Value/Description | Source Citation |
---|---|---|
B–C bond length | $$ 1.62 \, \text{Å} $$ (average) | [1] [3] |
Torsional angle (aryl rings) | $$ 40.6^\circ $$ | [3] |
Tolman cone angle | $$ >200^\circ $$ | [5] [6] |
$$ ^{19}\text{F} $$ NMR shift | $$ \delta \approx -163 \, \text{ppm} $$ | [3] [5] |
Gutmann donor number | $$ DN < 5 $$ | [3] |